molecular formula C18H14F4N2O2 B4135238 1-(2-fluorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide

1-(2-fluorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide

Cat. No.: B4135238
M. Wt: 366.3 g/mol
InChI Key: GJUKQKWSKMJVLB-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide is a synthetic organic compound that features both fluorophenyl and trifluoromethylphenyl groups. These functional groups are known for their significant roles in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 2-fluorophenyl group, which can be achieved using a halogenation reaction followed by nucleophilic substitution.

    Attachment of the Trifluoromethylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and trifluoromethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-fluorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated groups enhance its binding affinity and specificity, leading to effective modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea
  • (3S, 5S, 6R)-6-methyl-2-oxo-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-3-aminium

Uniqueness

1-(2-fluorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide is unique due to its specific combination of fluorophenyl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(2-fluorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2O2/c19-13-6-2-4-8-15(13)24-10-11(9-16(24)25)17(26)23-14-7-3-1-5-12(14)18(20,21)22/h1-8,11H,9-10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUKQKWSKMJVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-fluorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide
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1-(2-fluorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide
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1-(2-fluorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide
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1-(2-fluorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide
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1-(2-fluorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide
Reactant of Route 6
1-(2-fluorophenyl)-5-oxo-N-[2-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide

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